

An In-depth Technical Guide to the Physicochemical Properties of Petroselaidic Acid

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Compound of Interest

Compound Name: *Petroselaidic acid*

Cat. No.: *B3427432*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, also known as (6E)-octadec-6-enoic acid, is a monounsaturated trans fatty acid. It is the geometric isomer of petroselinic acid, which is a cis fatty acid. The position and configuration of the double bond in **petroselaidic acid** significantly influence its physical and chemical characteristics, distinguishing it from other C18 fatty acid isomers. This technical guide provides a comprehensive overview of the core physicochemical properties of **petroselaidic acid**, detailed experimental protocols for their determination, and insights into its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of **petroselaidic acid** are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, which is of particular interest in the fields of drug development and materials science.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₄ O ₂	[1]
Molecular Weight	282.46 g/mol	[1]
CAS Number	593-40-8	[1]
Appearance	Solid	[2]
Melting Point	52.7 - 59 °C	[3][4]
Boiling Point	399.0 ± 11.0 °C at 760 mmHg	[4]
Density	0.9 ± 0.1 g/cm ³	[4]
Flash Point	295.8 ± 14.4 °C	[4]
Index of Refraction	1.467	[4]

Solubility and Partitioning

Property	Value	Solvent/Conditions	Source
Water Solubility	0.00012 g/L (Predicted)	-	[3]
Solubility	100 mg/mL	DMSO (with sonication)	[2]
logP	7.77	-	[4]
pKa (Strongest Acidic)	4.89 (Predicted)	-	[3]

Spectroscopic Data

Spectroscopy Type	Key Data Points	Source
^1H NMR	Predicted spectra available.	[5]
^{13}C NMR	Predicted spectra available.	[6]
Mass Spectrometry	Mass spectra (electron ionization) available.	[7] [8]
Infrared (IR)	Data available for the cis-isomer, petroselinic acid.	[5]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are representative protocols for key experiments.

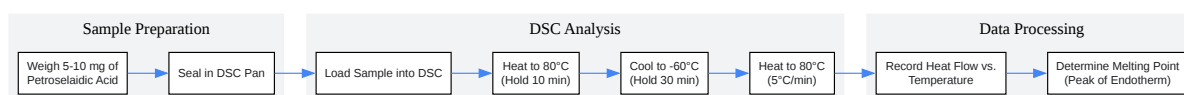
Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and other thermal transitions of a substance.[\[9\]](#)[\[10\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **petroselaidic acid** into an aluminum or stainless steel DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.
- **Instrument Calibration:** Calibrate the DSC instrument using high-purity standards with known melting points and enthalpies of fusion, such as indium and n-decane.
- **Thermal Program:**
 - Equilibrate the sample at a starting temperature, for example, 25 °C.

- Heat the sample to 80 °C at a controlled rate (e.g., 10 °C/min) and hold for 10 minutes to ensure complete melting and to erase any previous thermal history.
- Cool the sample to -60 °C at a controlled rate (e.g., 10 °C/min) and hold for 30 minutes to allow for complete crystallization.
- Heat the sample from -60 °C to 80 °C at a controlled heating rate (e.g., 5 °C/min).
- Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm. The onset temperature and the completion of melt can also be determined from the DSC curve.



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Workflow for Melting Point Determination by DSC.

Determination of Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is a standard method for the separation and quantification of fatty acids, including the differentiation of cis and trans isomers.^{[11][12][13][14][15]}

Methodology:

- Sample Preparation (Methylation): Convert the fatty acid into its more volatile fatty acid methyl ester (FAME). A common method is transesterification using a reagent like boron trifluoride in methanol (BF₃-methanol).
 - Dissolve a known amount of **petroselaiddic acid** in a suitable solvent.

- Add BF_3 -methanol and heat the mixture in a sealed vial at a specified temperature (e.g., 100 °C) for a set time (e.g., 30 minutes).
- After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMES.
- The hexane layer containing the FAMES is collected and may be concentrated if necessary.
- GC-FID Analysis:
 - Column: Use a highly polar capillary column, such as one coated with cyanopropylsilicone (e.g., CP-Sil 88 or SP-2560), which is effective for separating cis and trans isomers. A 100-meter column is often recommended for optimal resolution.
 - Injector and Detector: Set the injector and flame ionization detector (FID) temperatures to appropriate values (e.g., 250 °C and 260 °C, respectively).
 - Oven Temperature Program: A temperature gradient is crucial for separating a mixture of fatty acids. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C) at a controlled rate, and then hold at the final temperature.
 - Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
- Data Analysis: Identify the peaks by comparing their retention times with those of known standards. The area under each peak is proportional to the amount of the corresponding fatty acid.



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Workflow for Fatty Acid Analysis by GC-FID.

Determination of pKa

The pKa of a fatty acid can be determined by potentiometric titration.^{[16][17][18][19][20]}

Methodology:

- Sample Preparation: Dissolve a precise amount of **petroselaiddic acid** in a suitable solvent system. For long-chain fatty acids that are insoluble in water, a co-solvent system (e.g., water-alcohol mixture) may be necessary.
- Titration Setup:
 - Use a calibrated pH meter with a glass electrode.
 - Place the sample solution in a beaker with a magnetic stirrer.
 - Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
- Titration Procedure:
 - Slowly add the titrant to the fatty acid solution in small, known increments.
 - After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of titrant added. This will generate a titration curve.
 - The pKa is the pH at the half-equivalence point, which is the point where half of the fatty acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.
 - Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation.

Biological Activity and Signaling Pathways

While much of the research has focused on its cis-isomer, petroselinic acid, some studies have begun to elucidate the biological effects of **petroselaidic acid**.

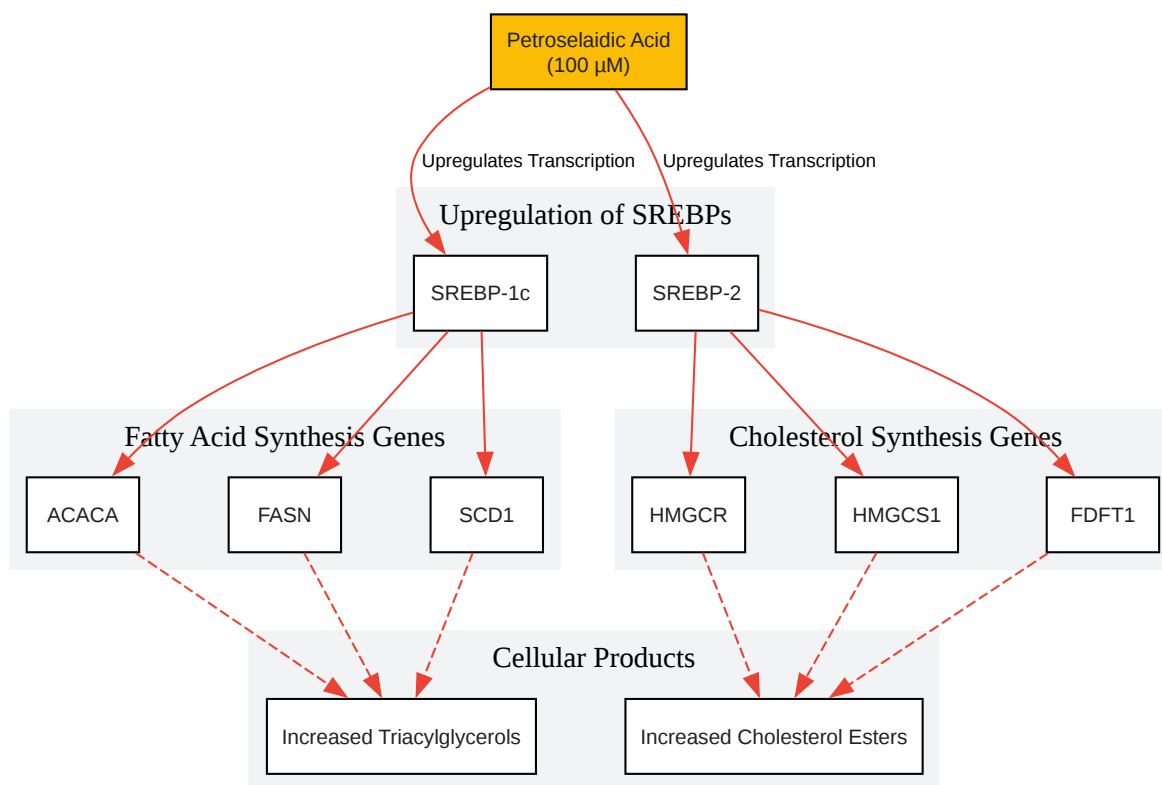
Effects on Lipid Metabolism in HepG2 Cells

In human liver carcinoma (HepG2) cells, **petroselaidic acid** has been shown to influence lipid metabolism. At a concentration of 100 μM , it increases the cellular content of triacylglycerols and cholesterol esters. This effect is associated with the upregulation of the transcription of genes involved in both fatty acid and cholesterol synthesis.

The key genes affected include:

- Fatty Acid Synthesis: Sterol regulatory element-binding protein 1c (SREBP-1c), Acetyl-CoA carboxylase alpha (ACACA), Fatty acid synthase (FASN), and Stearoyl-CoA desaturase-1 (SCD1).
- Cholesterol Synthesis: HMG-CoA reductase (HMGCR), HMG-CoA synthase 1 (HMGCS1), Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), and Sterol regulatory element-binding protein 2 (SREBP-2).

This suggests that **petroselaidic acid** may play a role in regulating hepatic lipid homeostasis through the modulation of key transcriptional regulators and enzymes in these pathways.



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Petroselaiddic Acid's Influence on Lipid Metabolism in HepG2 Cells.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **petroselaiddic acid** for researchers, scientists, and professionals in drug development. The distinct properties of this trans fatty acid, particularly its melting point and potential biological activities, underscore the importance of distinguishing it from its cis-isomer, petroselinic acid. The provided experimental protocols offer a foundation for the accurate characterization of this and other long-chain fatty acids. Further research into the specific signaling pathways and biological roles of **petroselaiddic acid** is warranted to fully understand its implications for human health and its potential applications.

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